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Compound of Interest

Compound Name: 4,4'-Dimethoxystilbene

Cat. No.: B100889 Get Quote

Methoxylated stilbene derivatives, synthetic analogues of natural polyphenols like resveratrol,

have garnered significant attention in medicinal chemistry. The strategic addition of methoxy

groups in place of hydroxyl moieties often enhances metabolic stability, bioavailability, and

biological potency. This guide provides a comparative analysis of their structure-activity

relationships (SAR), focusing on anticancer, anti-inflammatory, and antioxidant activities,

supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Cellular Proliferation
Methoxylation is a key strategy for improving the anticancer potential of stilbenes.[1] Increased

methoxylation has been linked to enhanced anti-tumor activity, improved metabolic stability,

and better bioavailability compared to their hydroxylated counterparts like resveratrol.[1][2]

Structure-Activity Relationship (SAR) Insights:
Number and Position of Methoxy Groups: The number and placement of methoxy groups on

the stilbene scaffold are critical determinants of cytotoxic activity.[1] For instance, the 3,5-

dimethoxy and 3,4,5-trimethoxy arrangements on one of the phenyl rings are frequently

associated with potent pro-apoptotic activity.[1] Specifically, the 3,4,5-trimethoxyphenyl motif,

as seen in Combretastatin A-4 (CA-4), is crucial for high potency in tubulin inhibition.[3]
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Isomeric Configuration: The geometric isomerism of the ethylene bridge plays a vital role.

For many tubulin-binding stilbenes like CA-4, the cis (or Z) configuration is essential for

activity, as it mimics the spatial orientation of colchicine's binding to tubulin.[3][4] The cis-

isomer is often more potent in cytotoxicity and anti-mitotic activity, though the trans (E)

isomer of resveratrol shows higher antiproliferative activity.[4] However, the instability of the

cis-double bond, which can isomerize to the less active trans-form, is a significant drawback.

[3]

Selective Cytotoxicity: Certain methoxylation patterns can confer selectivity against cancer

cells. For example, a 2-methoxy group in the stilbene skeleton has been shown to contribute

to selectivity by targeting cancer cells.[1] In studies comparing malignant MCF-7 breast

cancer cells with non-tumorigenic MCF-10A cells, methoxylated analogues were found to be

more potent and selective anti-tumorigenic compounds than resveratrol.[5]

Comparative Anticancer Potency
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative

methoxylated stilbene derivatives against various human cancer cell lines.
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Compound/De
rivative

Cancer Cell
Line

IC₅₀ (µM)
Key Structural
Features

Reference(s)

2,3',4,5'-

Tetramethoxy-

trans-stilbene

(TMS)

MCF-7 (Breast) 3.6
Four methoxy

groups
[5]

3,4'-

Dimethoxystilben

e (3,4'-DMRESV)

HCT116 (Colon) Potent
Two methoxy

groups
[6][7]

Trimethoxystilbe

ne (TMRESV)
HCT116 (Colon) Potent

Three methoxy

groups
[6][7]

3-

Methoxystilbene

(3-MRESV)

PC-3 (Prostate) Potent
Single methoxy

group
[6][7]

(Z)-Stilbene

Derivative 15a

CNE-1, CNE-2

(Nasopharyngeal

)

3.45

N-phosphoryl

amino acid

modification

[2]

Mechanism of Action: Tubulin Inhibition and Apoptosis
A primary mechanism for many potent anticancer methoxylated stilbenes, particularly CA-4

analogues, is the disruption of microtubule dynamics. These compounds bind to the colchicine-

binding site on β-tubulin, which inhibits tubulin polymerization, leading to a collapse of the

microtubule network.[8][9] This disruption arrests the cell cycle in the G2/M phase and

ultimately induces apoptosis.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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